molecular formula C18H18ClN3O2 B2806964 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide CAS No. 1787914-03-7

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide

Cat. No.: B2806964
CAS No.: 1787914-03-7
M. Wt: 343.81
InChI Key: MUGNOYKSBSMLAT-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide is a complex organic compound featuring a pyrrolo[2,3-b]pyridine moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide typically involves multiple steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors. For instance, starting with a pyridine derivative, a cyclization reaction with a suitable reagent like a halogenated pyrrole can form the pyrrolo[2,3-b]pyridine core.

    Linking the Propyl Chain: The next step involves attaching a propyl chain to the nitrogen atom of the pyrrolo[2,3-b]pyridine. This can be done using alkylation reactions with propyl halides under basic conditions.

    Formation of the Benzamide Moiety: The final step is the coupling of the 5-chloro-2-methoxybenzoic acid with the pyrrolo[2,3-b]pyridine derivative. This can be achieved using amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and alkylation steps, and large-scale amide coupling reactions using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, leading to amine or alcohol derivatives.

    Substitution: The chloro group on the benzamide ring can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the methoxy group.

    Reduction: Amino derivatives from nitro groups or alcohol derivatives from carbonyl groups.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound has shown notable biological activities, including:

  • Antitumor Activity : In vitro studies have demonstrated that N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide exhibits significant cytotoxic effects against several cancer cell lines. For instance, preliminary evaluations indicated moderate to excellent antitumor activities against HeLa and MCF-7 cells .
  • Inhibition of Cell Proliferation : The compound effectively inhibits the proliferation of breast cancer cells (4T1 cell line) and induces apoptosis through mechanisms involving the disruption of microtubule dynamics and cell cycle arrest at the G2/M phase .

Inhibition of B-Raf Kinase

A study focused on the design and synthesis of various pyrrolopyridine derivatives, including this compound, revealed its potency as a B-Raf inhibitor. The compound was shown to significantly reduce cell viability in B-Raf(V600E) mutant cells with IC50 values indicating strong therapeutic potential against melanoma .

Anticancer Efficacy

Another study evaluated the anticancer efficacy of this compound in preclinical models. Results demonstrated that treatment with this compound led to substantial tumor regression in xenograft models. The mechanism involved apoptosis induction and inhibition of angiogenesis pathways, underscoring its dual role in targeting tumor growth and vascularization .

Comparative Data Table

Compound Target Activity IC50 (μM) Cell Lines Tested
This compoundB-Raf(V600E)Antitumor0.12 - 0.21HeLa, MCF-7
Other PyrrolopyridinesVarious KinasesAntiproliferativeVariesSGC-7901

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream targets and disrupting signaling pathways essential for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and exhibit similar biological activities, particularly as kinase inhibitors.

    5-chloro-2-methoxybenzamide derivatives: Compounds with this benzamide structure are also explored for their medicinal properties, including anti-inflammatory and anticancer activities.

Uniqueness

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide is unique due to the combination of the pyrrolo[2,3-b]pyridine core with the benzamide moiety, which may confer distinct biological activities and improved pharmacokinetic properties compared to other similar compounds.

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C16H18ClN3O2
  • Molecular Weight : 319.79 g/mol
  • CAS Number : 1795410-29-5

The synthesis generally involves multiple steps, starting from the preparation of the pyrrolo[2,3-b]pyridine core through cyclization reactions. The propyl chain is introduced via alkylation, followed by amide bond formation with the benzamide group. Conditions often utilize organic solvents and catalysts to optimize yield and purity .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells by activating caspase pathways .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Caspase activation
A549 (Lung Cancer)12.0Cell cycle arrest
HeLa (Cervical Cancer)8.0Induction of apoptosis

Antiparasitic Activity

In addition to its anticancer effects, this compound has shown activity against certain parasites. The incorporation of specific functional groups has been linked to improved antiparasitic efficacy. For example, derivatives with methoxy substitutions exhibited enhanced activity against Trypanosoma brucei, with an EC50 value significantly lower than that of standard treatments .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Chlorine Substitution : The presence of a chlorine atom at the 5-position on the benzamide ring appears to enhance anticancer activity.
  • Methoxy Group : The methoxy group contributes to increased lipophilicity, improving cellular uptake and bioavailability.
  • Pyrrole Ring : The pyrrole moiety is crucial for binding to biological targets, particularly in kinase inhibition .

Study on Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on the core structure and tested their effects on cancer cell lines. The lead compound demonstrated significant inhibition of tumor growth in xenograft models .

Antiparasitic Efficacy Evaluation

A comparative study evaluated the antiparasitic effects of various derivatives against Leishmania donovani. The results indicated that modifications leading to increased hydrophilicity resulted in better therapeutic outcomes .

Properties

IUPAC Name

5-chloro-2-methoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-24-16-6-5-14(19)12-15(16)18(23)21-9-3-10-22-11-7-13-4-2-8-20-17(13)22/h2,4-8,11-12H,3,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGNOYKSBSMLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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